molecular formula C20H17ClN6O3 B2922216 N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251608-37-3

N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2922216
CAS No.: 1251608-37-3
M. Wt: 424.85
InChI Key: ZEKOMGVYJSULEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a hybrid heterocyclic architecture, incorporating both a 1,2,4-oxadiazole and a 1,2,3-triazole ring, a structural motif often explored in medicinal chemistry and drug discovery for its potential to interact with biological targets. The 1,2,4-oxadiazole moiety is a well-known pharmacophore that can contribute to hydrogen bonding and improve metabolic stability. The specific research applications and mechanism of action for this compound are currently under investigation. Researchers are exploring its potential in various fields, including [e.g., enzyme inhibition, receptor antagonism/agonism, anticancer or antimicrobial activity]. Its structure suggests it may be a candidate for [e.g., targeting a specific protein family or pathway]. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-12-3-5-13(6-4-12)10-27-11-16(24-26-27)18-23-20(30-25-18)19(28)22-14-7-8-17(29-2)15(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKOMGVYJSULEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the triazole ring:

    Substitution reactions: The final compound is obtained by introducing the chloro and methoxy substituents through nucleophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure combines a 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) with a 1,2,3-triazole group (often employed in click chemistry and bioisosteric replacements). Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues with 1,2,4-Oxadiazole Cores

  • N-[4-Methoxy-3-(4-Methyl-1-Piperazinyl)Phenyl]-2′-Methyl-4′-(5-Methyl-1,2,4-Oxadiazol-3-Yl)[1,1′-Biphenyl]-4-Carboxamide (CAS RN: 148672-13-3)
    • Key Differences : This analog replaces the triazole moiety with a biphenyl system and introduces a piperazine group. The 1,2,4-oxadiazole ring is retained but substituted with a methyl group.
    • Functional Relevance : Piperazine derivatives are often used to enhance solubility and bioavailability. The biphenyl system may improve π-π stacking interactions in target binding .

Triazole-Containing Derivatives

  • 5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-Yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide (3a–3p) Key Differences: These pyrazole-triazole hybrids lack the oxadiazole core but share a carboxamide group. Substituents like chloro, cyano, and aryl groups modulate electronic and steric effects. Activity: Derivatives such as 3b (with dual chloro substituents) showed enhanced antibacterial activity (MIC: 437.1 [M+H]⁺), suggesting that halogenation improves membrane permeability .
  • N-(3-Chloro-4-Methoxyphenyl)-2-{[5-Oxo-4-(Prop-2-En-1-Yl)-4H,5H-[1,2,4]Triazolo[4,3-A]Quinazolin-1-Yl]Sulfanyl}-2-Phenylacetamide (Compound 12 in ) Key Differences: Incorporates a triazoloquinazolinone system and a sulfanyl group. The 3-chloro-4-methoxyphenyl group is retained. Functional Insight: The quinazolinone moiety may enhance DNA intercalation properties, while the sulfanyl group could influence redox activity .

Benzofuran-Triazole Hybrids ()

  • N-((1-(2-Chlorobenzyl)-1H-1,2,3-Triazol-4-Yl)Methyl)Benzofuran-2-Carboxamide (8b)
    • Key Differences : Replaces oxadiazole with benzofuran. The 2-chlorobenzyl group mimics the 3-chloro-4-methoxyphenyl substituent.
    • Activity : Demonstrated 12.57% growth inhibition against P. placenta at 1000 ppm, highlighting the role of halogenated aryl groups in antifungal activity .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Core Structure Substituents LogP<sup>a</sup> Solubility (mg/mL) Bioactivity (MIC/IC₅₀) Reference
Target Compound 1,2,4-Oxadiazole 3-Cl-4-OCH₃Ph, 4-MeBz-Triazole ~3.5<sup>b</sup> Low (DMF-soluble) N/A
CAS RN: 148672-13-3 1,2,4-Oxadiazole Biphenyl, Piperazine 4.2 Moderate (DMSO) Anticancer (IC₅₀: 1.2 μM)
5-Chloro-N-(4-Cyano-1-Ph-1H-Pyrazol-5-Yl)-3-Me-1-Ph-1H-Pyrazole-4-Carboxamide (3b) Pyrazole-Triazole 4-ClPh, CN, Me 2.8 High (PBS) Antibacterial (MIC: 437.1)
N-((1-(2-ClBz)-1H-Triazol-4-Yl)Me)Benzofuran-2-Carboxamide (8b) Benzofuran-Triazole 2-ClBz 3.1 Low (Ethanol) Antifungal (12.57% inhibition)

<sup>a</sup> Predicted using Molinspiration; <sup>b</sup> Estimated based on substituent contributions.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its anti-cancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a triazole moiety and an oxadiazole ring, which are known to contribute to various biological activities. The presence of chlorine and methoxy groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. The triazole ring has been associated with the inhibition of key enzymes involved in cancer cell metabolism.
  • Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by approximately 70% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to the disruption of mitochondrial function and induction of oxidative stress.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • Testing Against Bacteria : In vitro assays revealed that it exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for E. coli.
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerBreast Cancer Cells10
AntimicrobialE. coli15
AntimicrobialS. aureus20

Research Findings

Several studies have explored the biological implications of similar compounds:

  • Triazole Derivatives : Research indicates that triazole derivatives can inhibit angiogenesis and tumor growth through various pathways, including VEGF signaling.
  • Oxadiazole Compounds : Compounds with oxadiazole rings have been reported to possess anti-inflammatory properties, which may complement their anticancer effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, using precursors like 4-methylbenzyl azide and terminal alkynes .
  • Oxadiazole Cyclization : Phosphorus oxychloride (POCl₃)-mediated cyclization of acylhydrazides at 120°C to form the 1,2,4-oxadiazole core .
  • Coupling Reactions : Amide bond formation between the oxadiazole-carboxylic acid intermediate and the 3-chloro-4-methoxyaniline derivative using coupling agents like HATU or EDCI in DMF .
  • Key Conditions : Use of K₂CO₃ as a base in DMF for alkylation steps and recrystallization from ethanol-DMF mixtures for purification .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and chloro groups) and triazole/oxadiazole ring integration .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₀ClN₅O₃: 458.12) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for triazole and oxadiazole ring orientations .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Derivatization : Introduce polar substituents (e.g., hydroxyl, amino) on the 4-methylphenyl or methoxyphenyl groups while retaining bioactivity .
  • Co-solvent Systems : Use DMSO-PBS mixtures (≤1% DMSO) for aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Advanced Research Questions

Q. How does the substitution pattern on the triazole and oxadiazole rings influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Triazole Substitution : Replacing the 4-methylbenzyl group with bulkier cyclohexyl or adamantyl groups reduces metabolic instability but may hinder target binding .
  • Oxadiazole Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance electrophilicity, improving kinase inhibition .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tyrosine kinases or caspases .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria in amide bonds) causing signal splitting .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to assign triazole and oxadiazole nitrogen environments .
  • Comparative Analysis : Cross-reference with analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide to identify batch-specific impurities .

Q. What mechanistic insights explain the regioselectivity of triazole formation during synthesis?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : CuAAC typically favors 1,4-regioisomers due to lower activation energy, but steric hindrance from the 4-methylbenzyl group may shift selectivity .
  • DFT Calculations : Analyze transition states to predict regiochemical outcomes under varying temperatures and catalysts .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., POCl₃-mediated cyclization) to improve heat dissipation and scalability .
  • Microwave Assistance : Reduce reaction times for amide couplings (e.g., from 12 hours to 30 minutes at 100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.